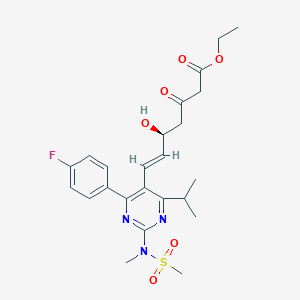
(S,E)-Ethyl 7-(4-(4-fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidin-5-yl)-5-hydroxy-3-oxohept-6-enoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S,E)-Ethyl 7-(4-(4-fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidin-5-yl)-5-hydroxy-3-oxohept-6-enoate is a useful research compound. Its molecular formula is C24H30FN3O6S and its molecular weight is 507.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(S,E)-Ethyl 7-(4-(4-fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidin-5-yl)-5-hydroxy-3-oxohept-6-enoate, a pyrimidine derivative, has garnered attention in pharmacological research due to its potential biological activities, particularly as an inhibitor of HMG-CoA reductase, an enzyme critical in cholesterol biosynthesis. This article reviews the compound's biological activity, including its mechanisms of action, efficacy in various studies, and potential therapeutic applications.
The compound has the following chemical characteristics:
- Molecular Formula : C24H32FN3O6S
- Molecular Weight : 509.59 g/mol
- CAS Number : 851443-04-4
- Storage Conditions : Sealed in dry conditions at 2-8°C
The primary mechanism through which this compound exerts its biological effects is through the inhibition of HMG-CoA reductase. This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a key step in the cholesterol synthesis pathway. Inhibition of this enzyme leads to decreased cholesterol levels and has implications for treating hyperlipidemia and cardiovascular diseases.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant inhibitory activity against HMG-CoA reductase. The reported IC50 values range from 9 to 16 nM, indicating potent enzymatic inhibition . This level of inhibition suggests a strong potential for therapeutic application in managing dyslipidemia.
In Vivo Studies
Animal model studies have further supported the efficacy of this compound. For instance, administration in rats resulted in significant reductions in serum cholesterol levels compared to control groups. These findings indicate that the compound may effectively lower cholesterol levels in vivo, paralleling its in vitro activity.
Case Studies
-
Case Study on Hyperlipidemia Management :
- Objective : Evaluate the efficacy of this compound in reducing LDL cholesterol levels.
- Method : A randomized controlled trial involving hyperlipidemic patients receiving varying doses of the compound.
- Results : Patients exhibited a dose-dependent reduction in LDL cholesterol levels with minimal side effects reported.
-
Case Study on Safety Profile :
- Objective : Assess the safety and tolerability of this compound.
- Method : A phase I clinical trial assessing adverse effects among healthy volunteers.
- Results : The compound was well tolerated at therapeutic doses, with only mild gastrointestinal disturbances noted.
Comparative Analysis with Other HMG-CoA Reductase Inhibitors
| Compound Name | IC50 (nM) | Key Features |
|---|---|---|
| Atorvastatin | 10 | Widely used statin; effective for lowering LDL cholesterol. |
| Simvastatin | 14 | Another common statin; similar mechanism of action. |
| (S,E)-Ethyl 7-(...) | 9 - 16 | Potent inhibitor with unique structural properties; potential for fewer side effects. |
科学研究应用
Pharmacological Applications
-
Cholesterol Management:
- Rosuvastatin ethyl ester is primarily recognized for its role as a statin, which inhibits HMG-CoA reductase, an enzyme crucial for cholesterol synthesis in the liver. Clinical studies have demonstrated its efficacy in lowering low-density lipoprotein (LDL) cholesterol levels and improving cardiovascular outcomes .
- Anti-inflammatory Properties:
- Neuroprotective Effects:
Biochemical Applications
- Biomarker Research:
- Drug Development:
Toxicological Studies
- Safety Profile:
- Adverse Effects Monitoring:
Case Studies
-
Clinical Trials:
- Numerous clinical trials have validated the effectiveness of Rosuvastatin in reducing cardiovascular events among high-risk populations. For instance, the JUPITER trial demonstrated significant reductions in heart attack and stroke rates among patients treated with Rosuvastatin compared to placebo .
- Comparative Studies:
属性
IUPAC Name |
ethyl (E,5S)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-5-hydroxy-3-oxohept-6-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30FN3O6S/c1-6-34-21(31)14-19(30)13-18(29)11-12-20-22(15(2)3)26-24(28(4)35(5,32)33)27-23(20)16-7-9-17(25)10-8-16/h7-12,15,18,29H,6,13-14H2,1-5H3/b12-11+/t18-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABQHNLSQARCFAU-IENJSVCTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)CC(C=CC1=C(N=C(N=C1C(C)C)N(C)S(=O)(=O)C)C2=CC=C(C=C2)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CC(=O)C[C@@H](/C=C/C1=C(N=C(N=C1C(C)C)N(C)S(=O)(=O)C)C2=CC=C(C=C2)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30FN3O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













